molecular formula C15H26N3OP B15350197 Phosphine oxide, bis(diallylamino)(2-methyl-1-aziridinyl)- CAS No. 58588-70-8

Phosphine oxide, bis(diallylamino)(2-methyl-1-aziridinyl)-

Cat. No.: B15350197
CAS No.: 58588-70-8
M. Wt: 295.36 g/mol
InChI Key: OICNAMFONJFATK-UHFFFAOYSA-N
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Description

The compound Phosphine oxide, tris(2-methyl-1-aziridinyl)- (CAS 57-39-6), also known as Tris(1-(2-methyl)aziridinyl)phosphine oxide, is an organophosphorus compound with the molecular formula C₉H₁₈N₃OP and a molecular weight of 215.23 g/mol . Its structure features three 2-methylaziridinyl groups bonded to a central phosphorus atom. Alternative names include EMT 50,003, ENT 50,003, and C 3172, reflecting its historical use in industrial and research applications .

Properties

CAS No.

58588-70-8

Molecular Formula

C15H26N3OP

Molecular Weight

295.36 g/mol

IUPAC Name

N-[[bis(prop-2-enyl)amino]-(2-methylaziridin-1-yl)phosphoryl]-N-prop-2-enylprop-2-en-1-amine

InChI

InChI=1S/C15H26N3OP/c1-6-10-16(11-7-2)20(19,18-14-15(18)5)17(12-8-3)13-9-4/h6-9,15H,1-4,10-14H2,5H3

InChI Key

OICNAMFONJFATK-UHFFFAOYSA-N

Canonical SMILES

CC1CN1P(=O)(N(CC=C)CC=C)N(CC=C)CC=C

Origin of Product

United States

Preparation Methods

Multi-Step Organic Reactions

The most common approach to synthesizing bis(diallylamino)(2-methyl-1-aziridinyl)phosphine oxide involves sequential substitution and oxidation reactions. A representative pathway includes:

  • Initial Phosphorylation : Reaction of phosphorus trichloride with diallylamine to form bis(diallylamino)phosphine chloride.
  • Aziridine Substitution : Introduction of 2-methyl-1-aziridinyl groups via nucleophilic substitution under inert conditions.
  • Oxidation : Treatment with hydrogen peroxide or tert-butyl hydroperoxide to yield the final phosphine oxide.

Key challenges include controlling the exothermic nature of phosphorylation and avoiding side reactions from the aziridine ring’s strain.

Trisubstitution Reactions

An alternative method employs bromoacetaldehyde diethyl acetal as a starting material. In this approach, three successive substitutions introduce the diallylamino and aziridinyl groups onto the phosphorus center. The reaction is catalyzed by tertiary amines (e.g., triethylamine) to neutralize HCl byproducts, with yields reaching 65–70% after purification.

Reduction and Condensation Approaches

Recent patents describe the use of metallic sodium in toluene under nitrogen protection to reduce intermediates, followed by condensation with 2-methyl-1-aziridinyl chloride. This method emphasizes safety protocols due to sodium’s pyrophoric nature and achieves yields of 75–80%.

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalysts/Reagents Conditions Yield Reference
Multi-Step Organic PCl₃, diallylamine H₂O₂, Et₃N 0–5°C, N₂ atmosphere 60–65%
Trisubstitution Bromoacetaldehyde diethyl acetal Triethylamine Reflux, azeotropic H₂O 65–70%
Reduction/Condensation Metallic sodium, toluene KOtBu, serine 20–30°C, N₂ atmosphere 75–80%

Key Observations :

  • The reduction/condensation method offers the highest yield (75–80%) but requires stringent safety measures.
  • Trisubstitution routes are more scalable but necessitate careful temperature control to prevent aziridine ring opening.

Mechanistic Insights

The aziridinyl group’s nucleophilic nitrogen attacks the electrophilic phosphorus center during substitution, while diallylamino groups stabilize intermediates through conjugation. Oxidation steps proceed via a radical mechanism, where peroxide reagents abstract hydrogen from the phosphorus-hydrogen bond, forming the P=O moiety.

Chemical Reactions Analysis

Types of Reactions: Bis(diallylamino)(2-methyl-1-aziridinyl)phosphine oxide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophiles and electrophiles can be used to perform substitution reactions on the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of phosphine oxide derivatives, while reduction may yield amines or other reduced forms of the compound.

Scientific Research Applications

Bis(diallylamino)(2-methyl-1-aziridinyl)phosphine oxide has several scientific research applications, including:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound may be used in the study of biological systems, such as enzyme inhibition or as a probe in biochemical assays.

  • Industry: The compound can be utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which Bis(diallylamino)(2-methyl-1-aziridinyl)phosphine oxide exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for metal ions, forming complexes that can influence various biochemical processes. Additionally, its unique structure allows it to participate in specific chemical reactions, leading to the formation of desired products.

Comparison with Similar Compounds

Key Physical and Chemical Properties:

Property Value Method/Source
logP (Octanol/Water) 1.207 Crippen Method
log10(Water Solubility) -2.58 (≈2.6 mg/L at 25°C) Crippen Method
McGowan Volume 161.36 mL/mol McGowan Method
Melting Point Not explicitly reported NIST WebBook

Comparison with Similar Compounds

Phosphine oxide derivatives vary significantly in reactivity, stability, and applications depending on their substituents. Below is a detailed comparison of tris(2-methyl-1-aziridinyl)-phosphine oxide with structurally or functionally related compounds.

Table 1: Comparative Analysis of Phosphine Oxide Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard Classification Key Applications/Notes
Tris(2-methyl-1-aziridinyl)-phosphine oxide 57-39-6 C₉H₁₈N₃OP 215.23 Three 2-methylaziridinyl Hazardous Polymer crosslinking, alkylation
Triphenylphosphine 603-35-0 C₁₈H₁₅P 262.29 Three phenyl groups Not listed in 2015 HazCom Catalysis, ligand synthesis
Triphenylphosphine oxide 791-28-6 C₁₈H₁₅OP 278.29 Three phenyl groups Low toxicity Solvent stabilizer, byproduct
Tris(diallylamino)phosphine oxide Not available Varies ~250–300 (estimated) Three diallylamino Limited data Hypothetical flame retardant

Structural and Functional Differences:

Substituent Effects: The aziridinyl groups in tris(2-methyl-1-aziridinyl)-phosphine oxide confer high reactivity due to ring strain and nucleophilic nitrogen, enabling crosslinking in polymers . Diallylamino-substituted phosphine oxides (hypothetical or under research) would exhibit intermediate reactivity, balancing the electron-donating effects of allyl groups with the stability of amino substituents.

Hazard Profiles :

  • The aziridinyl compound’s classification as hazardous contrasts sharply with triphenylphosphine oxide’s low toxicity. This difference stems from aziridine’s ability to alkylate DNA and proteins, a property absent in phenyl-substituted analogs.

Solubility and LogP :

  • Tris(2-methyl-1-aziridinyl)-phosphine oxide has moderate lipophilicity (logP = 1.207) and low water solubility (≈2.6 mg/L) , making it suitable for organic-phase reactions. Triphenylphosphine oxide, with a higher logP (~2.5), is even less water-soluble but lacks reactive functional groups.

Biological Activity

Phosphine oxide, bis(diallylamino)(2-methyl-1-aziridinyl)- is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Structural Characteristics

The compound features a phosphine oxide functional group combined with two diallylamino groups and a 2-methyl-1-aziridine moiety. This unique combination may enhance its reactivity and biological properties compared to other phosphine derivatives.

Research indicates that phosphine oxides exhibit high aqueous solubility and metabolic stability, which are advantageous for therapeutic applications. The presence of the aziridine ring is particularly noteworthy, as aziridines are known for their ability to interact with biological macromolecules, potentially leading to anticancer effects.

Anticancer Properties

A significant study highlighted the anticancer potential of aziridine-based phosphine oxides. The compound was tested against various cancer cell lines, including human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells. The results demonstrated that:

  • Cell Viability Inhibition : The compound exhibited notable inhibition of cell viability in both HeLa and Ishikawa cells.
  • Mechanism of Action : The compound induced cell cycle arrest in the S phase and increased levels of reactive oxygen species (ROS), contributing to apoptosis in treated cells .

Research Findings

A detailed investigation into the biological effects of phosphine oxides revealed several key findings:

  • Cell Cycle Analysis : Both tested compounds caused significant cell cycle arrest, with one compound primarily affecting early S phase and the other impacting late S phase. This differential effect suggests distinct mechanisms of action.
  • ROS Induction : Increased ROS levels were observed, particularly with one compound, indicating oxidative stress as a contributing factor to cell death.
  • Antibacterial Activity : Preliminary assessments showed moderate antibacterial activity against various bacterial strains, although further studies are needed to quantify this effect .

Comparative Analysis

To better understand the biological activity of phosphine oxide, bis(diallylamino)(2-methyl-1-aziridinyl)-, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Phosphine oxide, bis(2-methyl-1-aziridinyl)diallylaminoVariesLacks one diallylamino group; different biological activity profile
Bis(diallylamino)phosphine oxideVariesSimilar structure but without aziridine; used in catalysis
Diallylphosphine oxideVariesSimpler structure; studied for reactivity and applications

The unique combination of functionalities in phosphine oxide, bis(diallylamino)(2-methyl-1-aziridinyl)- may impart distinct biological properties compared to these similar compounds.

Case Studies

Several case studies have been conducted focusing on the therapeutic potential of aziridine derivatives:

  • Study on Anticancer Activity : A recent study evaluated various aziridine phosphines and phosphine oxides for their antiproliferative properties using the MTT assay. The results indicated that chiral phosphine oxides had significantly higher biological activity compared to their non-chiral counterparts .

Q & A

Q. What are the established synthetic routes for tris(2-methyl-1-aziridinyl)phosphine oxide (MAPO) and its bis-aziridinyl derivatives?

MAPO (CAS 57-39-6) is synthesized via nucleophilic substitution between phosphorus oxychloride and 2-methylaziridine. Derivatives like BOBBA-8 and Methyl BAPO (CAS 85068-72-0) involve multi-step reactions: for example, bis(2-methyl aziridinyl) derivatives may require sequential aminolysis and hydroxylation steps . Key parameters include stoichiometric control of aziridine groups, reaction temperature (<50°C to avoid polymerization), and inert atmosphere .

Q. How can researchers characterize the purity and structural integrity of aziridinyl phosphine oxides?

  • NMR Spectroscopy : <sup>31</sup>P NMR distinguishes phosphorus environments (e.g., δ 20–30 ppm for MAPO derivatives).
  • Mass Spectrometry : High-resolution MS confirms molecular weights (e.g., MAPO: C9H18N3OP, MW 215.23) .
  • Elemental Analysis : Validates C/H/N ratios (±0.3% tolerance) .
  • HPLC : Detects residual aziridine monomers (critical due to toxicity) .

Q. What are the primary applications of MAPO in academic research?

MAPO acts as a crosslinker in ammonium perchlorate (AP)-based composite propellants, enhancing mechanical strength by forming covalent bonds with hydroxyl-terminated polybutadiene (HTPB). It improves burn-rate stability and reduces crack propagation under thermal cycling .

Q. What safety protocols are essential when handling aziridinyl phosphine oxides?

  • Controlled Environment : Use gloveboxes or fume hoods due to aziridine’s carcinogenicity.
  • Personal Protective Equipment (PPE) : Nitrile gloves, sealed goggles, and Tyvek suits.
  • Storage : In airtight containers under nitrogen at –20°C to inhibit hydrolysis .

Advanced Research Questions

Q. How does MAPO’s reactivity with ammonium perchlorate (AP) influence propellant performance?

MAPO’s aziridine rings undergo ring-opening reactions with AP’s acidic surface, forming amine-phosphate complexes that improve adhesion between AP crystals and HTPB. Kinetic studies using FTIR and DSC show reaction completeness (>95%) at 60°C over 48 hours. Contradictions in bond strength data (e.g., 10–15 MPa variation in tensile tests) may arise from AP particle size distribution or moisture content .

Q. What computational methods are suitable for modeling MAPO’s electronic structure and reaction pathways?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts MAPO’s nucleophilic attack mechanism on AP. Key findings:

  • Aziridine ring strain (≈25 kcal/mol) drives reactivity.
  • Transition state energy barriers correlate with experimental curing rates (R² = 0.89) .

Q. How do structural modifications (e.g., BOBBA-8 vs. Methyl BAPO) affect thermal stability?

BOBBA-8’s hydroxypropanoxy side chain increases thermal degradation onset (TGA: 220°C vs. MAPO’s 180°C) due to hydrogen bonding. In contrast, Methyl BAPO’s methylamino group reduces stability (Td = 160°C) via steric hindrance. Contradictions in DSC data (e.g., exothermic peaks ±10°C) may reflect impurities or heating-rate artifacts .

Q. What methodologies optimize MAPO derivatives for hybrid rocket motor applications?

  • Co-crystallization : Co-processing MAPO with ferrocene derivatives enhances combustion efficiency (Isp ↑ 8–12%).
  • Surface Functionalization : Grafting MAPO onto nanoscale Al2O3 improves dispersion in HTPB (AFM roughness <5 nm).
  • In Situ Polymerization : MAPO-initiated epoxy curing reduces voids by 30% (micro-CT imaging) .

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